2-Bromo-5-(dibromomethyl)pyridine
Overview
Description
2-Bromo-5-(dibromomethyl)pyridine: is an organic compound with the molecular formula C6H4Br3N It is a brominated derivative of pyridine, characterized by the presence of three bromine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,5-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The scalability of the synthesis is achieved by optimizing reaction conditions and using industrial-grade equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(dibromomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Utilized in the formation of carbon-carbon bonds.
Palladium Catalysts: Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield aminopyridine derivatives, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 2-Bromo-5-(dibromomethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials science. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dibromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of multiple bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can stabilize reaction intermediates.
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: A brominated pyridine derivative with a methyl group instead of a dibromomethyl group.
2,5-Dibromopyridine: A precursor in the synthesis of 2-Bromo-5-(dibromomethyl)pyridine.
2,6-Dibromopyridine: Another brominated pyridine with bromine atoms at different positions.
Uniqueness: this compound is unique due to the presence of three bromine atoms, which impart distinct reactivity compared to other brominated pyridines. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
IUPAC Name |
2-bromo-5-(dibromomethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPLWXZLYCKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717944 | |
Record name | 2-Bromo-5-(dibromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154321-32-1 | |
Record name | 2-Bromo-5-(dibromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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